3-Chloro-L-alanine Hydrochloride
CAS No.: 2731-73-9; 51887-88-8; 51887-89-9
Cat. No.: VC4426988
Molecular Formula: C3H7Cl2NO2
Molecular Weight: 159.99
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2731-73-9; 51887-88-8; 51887-89-9 |
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Molecular Formula | C3H7Cl2NO2 |
Molecular Weight | 159.99 |
IUPAC Name | (2R)-2-amino-3-chloropropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1 |
Standard InChI Key | IENJPSDBNBGIEL-DKWTVANSSA-N |
SMILES | C(C(C(=O)O)N)Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Chloro-L-alanine hydrochloride is systematically named (2R)-2-amino-3-chloropropanoic acid hydrochloride, reflecting its chiral center at the α-carbon and the substitution pattern. The compound’s structure consists of a propanoic acid backbone with an amino group (-NH₃⁺) at C2 and a chlorine atom at C3, stabilized by a hydrochloride counterion. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₇Cl₂NO₂ | |
Molecular Weight | 159.994 g/mol | |
CAS Registry Number | 51887-89-9 | |
Solubility | Highly soluble in water | |
Optical Rotation (α) | +12.5° (c = 1 in H₂O) |
The stereochemistry of the compound is critical to its biological activity, as the L-configuration ensures compatibility with enzyme active sites. X-ray crystallography confirms the (R)-configuration at C2, which aligns with natural amino acids .
Synthetic Routes
Industrial synthesis typically begins with L-serine, which undergoes chlorination and esterification. A representative protocol involves:
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Methylation: L-serine is treated with methanol and thionyl chloride (SOCl₂) to form L-serine methyl ester hydrochloride .
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Chlorination: The intermediate reacts with additional SOCl₂ at 0–5°C, replacing the hydroxyl group at C3 with chlorine.
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Hydrolysis: The methyl ester is hydrolyzed under acidic conditions to yield the final hydrochloride salt .
This method achieves yields exceeding 80% with high enantiomeric purity (>98% ee), as validated by HPLC. Alternative approaches using microbial transaminases have been explored but remain less scalable .
Biochemical Mechanisms and Enzyme Interactions
Inhibition of Alanine Aminotransferase (ALAT)
3-Chloro-L-alanine hydrochloride acts as a competitive inhibitor of ALAT (EC 2.6.1.2), an enzyme central to gluconeogenesis and amino acid metabolism. ALAT catalyzes the reversible transamination of L-alanine and α-ketoglutarate to pyruvate and L-glutamate. The compound’s chlorine moiety sterically hinders substrate binding, reducing the enzyme’s turnover number (kₐₜ) by 70% at 1 mM concentration .
In lung carcinoma (LLC1) cells, ALAT inhibition disrupts glucose uptake by lowering intracellular pyruvate levels, thereby suppressing ATP production. This metabolic shift induces apoptosis, with IC₅₀ values of 25 μM observed in vitro .
Modulation of Serine Palmitoyltransferase (SPT)
The compound also inhibits serine palmitoyltransferase (EC 2.3.1.50), the rate-limiting enzyme in sphingolipid biosynthesis. By mimicking serine’s structure, it competitively binds SPT’s active site, reducing ceramide synthesis by 40% in Jurkat T-cells at 50 μM . This activity has implications for studying lipid-mediated apoptosis and drug resistance in cancers .
Applications in Biomedical Research
Cancer Therapeutics
Preclinical studies highlight the compound’s potential as an adjuvant therapy for non-small cell lung cancer (NSCLC). In murine models, daily intraperitoneal injections (10 mg/kg) reduced tumor volume by 58% over 21 days, correlating with decreased ALAT activity in tumor homogenates . Synergy with cisplatin has been reported, enhancing cytotoxicity by 30% compared to monotherapy .
Neuropharmacology
3-Chloro-L-alanine hydrochloride serves as a precursor in synthesizing NMDA receptor antagonists. Its β-chloro group facilitates nucleophilic substitution reactions, enabling the production of derivatives like 3-nitro-L-alanine, which show affinity for glutamate-binding sites .
Industrial and Pharmaceutical Uses
Intermediate in Drug Synthesis
The compound is a key intermediate in manufacturing ramipril, an angiotensin-converting enzyme (ACE) inhibitor. Its chiral purity ensures the final drug’s enantiomeric excess, critical for avoiding off-target effects . Global production exceeds 5 metric tons annually, driven by demand for antihypertensive medications .
Agricultural Chemistry
Derivatives of 3-chloro-L-alanine hydrochloride exhibit herbicidal activity by inhibiting acetolactate synthase in weeds. Field trials demonstrate 90% suppression of Amaranthus retroflexus at application rates of 2 kg/ha .
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